molecular formula C17H15Cl2N5O2 B3017277 2,4-dichloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1004389-46-1

2,4-dichloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B3017277
CAS RN: 1004389-46-1
M. Wt: 392.24
InChI Key: FHUOFLLHYHVNNP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C17H15Cl2N5O2 and its molecular weight is 392.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Evaluation

The synthesis of 2,4-dichloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide involves the creation of functionalized heterocyclic compounds with significant antioxidant properties. A study by Bondock et al. (2016) elaborates on the efficient synthesis of a series of new functionalized heterocycles, including derivatives similar to the mentioned compound, through the reaction of key intermediates with electrophilic reagents. These compounds, particularly those with pyrimidine and pyrazole moieties, demonstrated excellent antioxidant activity and showed high protection against DNA damage induced by oxidative stress agents, highlighting their potential therapeutic applications in combating oxidative stress-related diseases Bondock, Adel, & Etman, 2016.

Anticancer Potential

In the realm of anticancer research, derivatives of this compound have been synthesized and evaluated for their antitumor properties. A notable study by Yoshida et al. (2005) designed and synthesized biologically stable derivatives based on a similar structure that exhibited significant in vivo inhibitory effects on tumor growth. This research suggests the potential of such derivatives in developing new anticancer agents Yoshida et al., 2005.

Antimicrobial and Insecticidal Applications

Compounds with the core structure of this compound have also been explored for their antimicrobial and insecticidal potential. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole derivatives via microwave-assisted cyclocondensation, showing significant activity against various microorganisms and insect pests. This highlights the compound's versatility and potential use in developing new antimicrobial and insecticidal agents Deohate & Palaspagar, 2020.

Antitubercular Activity

Research into antitubercular agents has also incorporated derivatives of this compound. Trivedi et al. (2010) synthesized a library of dihydropyrimidines, including similar structures, and evaluated their in vitro activity against Mycobacterium tuberculosis. The study identified compounds that were more potent than standard treatments like isoniazid, suggesting the potential of these derivatives as new antitubercular agents Trivedi et al., 2010.

properties

IUPAC Name

2,4-dichloro-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-3-11-8-15(25)22-17(20-11)24-14(6-9(2)23-24)21-16(26)12-5-4-10(18)7-13(12)19/h4-8H,3H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUOFLLHYHVNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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